molecular formula C10H15ClN2O B13255618 4-Amino-3-(pyridin-3-ylmethyl)butan-2-onehydrochloride

4-Amino-3-(pyridin-3-ylmethyl)butan-2-onehydrochloride

Cat. No.: B13255618
M. Wt: 214.69 g/mol
InChI Key: WDSGCZGWMDXIEA-UHFFFAOYSA-N
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Description

4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride is a chemical compound with a unique structure that includes an amino group, a pyridine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanone derivatives.

    Formation of Intermediate:

    Amination: The intermediate is then subjected to amination reactions using reagents like ammonia or primary amines to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and amination reactions under controlled conditions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-phenylpyrimidine: A compound with a similar amino group and aromatic ring structure.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a pyridine ring and amino group.

Uniqueness

4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-(aminomethyl)-4-pyridin-3-ylbutan-2-one;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)10(6-11)5-9-3-2-4-12-7-9;/h2-4,7,10H,5-6,11H2,1H3;1H

InChI Key

WDSGCZGWMDXIEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CN=CC=C1)CN.Cl

Origin of Product

United States

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